Hydrogen-Bond Donor Topology Divergence: 2-Amino-4-chlorobenzyl vs. 5-Amino-3-(4-chlorophenyl) Isoquinolinone Motifs
The target compound places a primary amine donor on the N2-benzyl ring rather than on the isoquinolinone core. In the co-crystal structure of the comparator 5-amino-3-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one with tankyrase-2 (PDB: 4UVN), the 5-NH2 group donates hydrogen bonds to Gly1032 and Ser1068 backbone carbonyls, while the 3-(4-chlorophenyl) group occupies a lipophilic cleft [1]. Moving the amino group to the benzyl ring (as in CAS 1553484-41-5) would translocate the HBD by an estimated centroid-to-centroid distance of 6–7 Å, incompatible with the same hydrogen-bonding geometry [1]. This structural repositioning implies a distinct target interaction landscape, potentially redirecting binding toward proteins that recognize a pendant benzylamine motif (e.g., some kinases or aminergic GPCRs).
| Evidence Dimension | Distance between primary amine hydrogen-bond donor centroid and isoquinolinone core |
|---|---|
| Target Compound Data | ∼6.5–7.0 Å (modeled from SMILES O=C1C=2C=CC=CC2C=CN1CC3=CC=C(Cl)C=C3N) |
| Comparator Or Baseline | ∼2.8 Å for 5-NH2 to core centroid in 5-amino-3-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one (PDB: 4UVN, ligand ID: 2QW) |
| Quantified Difference | Δ ∼ 3.7–4.2 Å (2–3× baseline) |
| Conditions | Geometric measurement from minimized 3D structures and published X-ray coordinates |
Why This Matters
This spatial shift precludes direct functional substitution in assays targeting the tankyrase nicotinamide pocket and suggests alternative target selectivity profiles.
- [1] RCSB Protein Data Bank. 4UVN: Crystal structure of human tankyrase 2 in complex with 5-amino-3-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one. Deposited 2014-08-07. Resolution 2.20 Å. View Source
